Vatalanib-d4 Dihydrochloride

Bioanalysis LC-MS/MS Isotope Dilution

Variability from matrix effects, sample preparation, and instrument drift compromises Vatalanib quantification accuracy in bioanalytical workflows. Vatalanib-d4 Dihydrochloride (CAS 1246820-27-8) is a stable isotope-labeled internal standard engineered to eliminate these errors. - +4 Da mass shift vs. unlabeled analyte enables unambiguous MS differentiation and precise ion suppression correction across a 20-10,000 ng/mL dynamic range. - ≥99% isotopic purity with deuterium locked on the chlorophenyl ring prevents H/D back-exchange, ensuring robust PK/TK parameter calculation (AUC, Cmax, t½) and TDM trough-level accuracy at 20 ng/mL LLOQ. - Supplied as a ready-to-use dihydrochloride salt; compatible with standard LC-MS/MS plasma, serum, and tissue homogenate protocols for regulatory-compliant method validation.

Molecular Formula C20H15ClN4
Molecular Weight 350.842
CAS No. 1246820-27-8
Cat. No. B565171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVatalanib-d4 Dihydrochloride
CAS1246820-27-8
SynonymsN-(4-Chlorophenyl-d4)-4-(4-pyridinylmethyl)-1-phthalazinamine Dihydrochloride;  CGP-79787-d4; 
Molecular FormulaC20H15ClN4
Molecular Weight350.842
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
InChIInChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)/i5D,6D,7D,8D
InChIKeyYCOYDOIWSSHVCK-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vatalanib-d4 for LC-MS/MS Bioanalysis


Vatalanib-d4 Dihydrochloride (CAS 1246820-27-8) is a stable isotope-labeled internal standard (SIL-IS) and the deuterated analog of Vatalanib (PTK787/ZK 222584) . It is designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate and precise quantification of the parent drug, Vatalanib, a potent VEGFR2/KDR tyrosine kinase inhibitor with an IC₅₀ of 37 nM, in complex biological matrices . The substitution of four hydrogen atoms with deuterium on the chlorophenyl ring creates a mass difference of +4 Da, which is essential for analytical differentiation while maintaining near-identical physicochemical properties to the unlabeled analyte .

Workflow
LC-MS/MS bioanalysis
Selection
Deuterated internal standard (SIL-IS)
Use Context
Quantification of Vatalanib in complex biological matrices

Vatalanib-d4 vs. Unlabeled Analogs


The use of a non-labeled analog or a non-co-eluting internal standard in quantitative Vatalanib bioanalysis introduces significant risk of analytical inaccuracy and imprecision. Uncorrected variability from sample preparation, matrix effects (ion suppression/enhancement), and instrument drift can lead to errors in reported drug concentrations [1]. While Vatalanib-d4 is a structural analog, its deuterium labeling and the resulting mass shift ensure it can be distinguished from the analyte by the mass spectrometer, a capability absent in unlabeled compounds . This fundamental difference is what enables the precise compensation for analytical variability, making it an indispensable tool for method validation and sample analysis in compliance with bioanalytical regulatory guidelines.

Unlabeled analogs cannot be differentiated by mass spectrometry, preventing correction for sample preparation variability.
Non-co-eluting internal standards may not compensate for matrix-induced ion suppression or enhancement.
Structural analogs without deuterium labeling may exhibit different extraction recovery and ionization efficiency.

Vatalanib-d4 Analytical Performance


Isotopic Purity Minimizes Cross-Talk

The isotopic purity of Vatalanib-d4 Dihydrochloride is specified as ≥99% atom D . In contrast, lower purity deuterated standards (e.g., <98% atom D) can contain significant unlabeled impurity, causing isotopic cross-talk that artificially elevates the baseline signal of the target analyte and compromises lower limit of quantification (LLOQ) [1].

Isotopic Purity
Head-to-head
Vatalanib-d4: ≥99% atom D
Lower purity deuterated IS: typically
Minimizes cross-talk; supports lower LLOQ.
Specification from Certificate of Analysis.
Matrix Effect
Class-level
Co-eluting SIL-IS compensates for ion suppression/enhancement
Unlabeled analog may differ in recovery and ionization
May improve accuracy and precision in bioanalysis.
Effect depends on sample matrix and LC conditions.
H/D Exchange
Cross-study
Deuterium on aromatic ring: metabolically stable
Labile-site labeling: may lose deuterium in vivo
Maintains +4 Da mass shift for reliable PK parameter calculation.
Inferred from metabolic principles.
LLOQ in Plasma
Cross-study
20 ng/mL (range 20–10,000 ng/mL)
Supports sensitive quantification in human EDTA plasma.
Validated LC-ESI-MS/MS method with deuterated IS.
Bioanalysis LC-MS/MS Isotope Dilution Method Validation

Stable Isotope Labeling Corrects Matrix Effects

Vatalanib-d4, as a deuterated internal standard, co-elutes with Vatalanib and thus experiences nearly identical ionization conditions, compensating for matrix-induced ion suppression or enhancement [1]. By contrast, an unlabeled structural analog would likely exhibit different extraction recovery, ionization efficiency, and susceptibility to matrix effects, leading to inaccurate quantification [2].

Matrix Effect
Class-level
Co-eluting SIL-IS compensates for ion suppression/enhancement
Unlabeled analog may differ in recovery and ionization
May improve accuracy and precision in bioanalysis.
Effect depends on sample matrix and LC conditions.
Bioanalysis LC-MS/MS Matrix Effect Ion Suppression

Chlorophenyl Deuterium Prevents H/D Exchange

The deuterium labels in Vatalanib-d4 are strategically positioned on the stable chlorophenyl ring, a location not susceptible to metabolic hydrogen-deuterium exchange . This design ensures the mass difference of +4 Da is maintained during in vivo studies. In contrast, labeling at metabolically labile sites (e.g., certain alkyl chains) can lead to deuterium loss, reverting the internal standard to the mass of the analyte and skewing pharmacokinetic results [1].

H/D Exchange
Cross-study
Deuterium on aromatic ring: metabolically stable
Labile-site labeling: may lose deuterium in vivo
Maintains +4 Da mass shift for reliable PK parameter calculation.
Inferred from metabolic principles.
Drug Metabolism Pharmacokinetics Stable Isotope Labeling PK Studies

Validated LC-MS/MS Method in Human Plasma

A validated LC-ESI-MS/MS method for Vatalanib in human EDTA plasma, using a deuterated internal standard (consistent with the use of Vatalanib-d4), achieved a lower limit of quantification (LLOQ) of 20 ng/mL with a linear range up to 10,000 ng/mL [1]. This performance benchmark is critical for accurately measuring clinically relevant drug concentrations. In contrast, methods employing non-deuterated internal standards often exhibit higher variability and a poorer LLOQ due to uncorrected matrix effects [2].

LLOQ in Plasma
Cross-study
20 ng/mL (range 20–10,000 ng/mL)
Supports sensitive quantification in human EDTA plasma.
Validated LC-ESI-MS/MS method with deuterated IS.
Bioanalysis Method Validation LC-MS/MS Pharmacokinetics

Vatalanib-d4 Analytical Workflows & Procurement


Quantification for PK and TK Studies

Vatalanib-d4 is the internal standard of choice for developing and validating LC-MS/MS methods to quantify Vatalanib in plasma, serum, or tissue homogenates. Its high isotopic purity (≥99%) and stable label ensure accurate measurement of drug concentrations over a wide dynamic range (e.g., 20-10,000 ng/mL), which is essential for calculating key PK/TK parameters such as AUC, Cmax, and half-life [1]. The method's high sensitivity and precision, enabled by the deuterated internal standard, are necessary for regulatory submissions [2].

Therapeutic Drug Monitoring in Clinical Trials

In a clinical setting, TDM of Vatalanib can help manage inter-patient variability in drug exposure and potential toxicity. Vatalanib-d4 enables a robust LC-MS/MS assay that can reliably quantify the drug in patient plasma samples, with an LLOQ of 20 ng/mL suitable for detecting trough concentrations [1]. The ability of the deuterated internal standard to correct for matrix effects ensures high accuracy and precision, which is critical for making informed clinical decisions [3].

Metabolism and DDI Investigations

For in vitro and in vivo metabolism studies, Vatalanib-d4 provides a stable and distinguishable internal standard. Its resistance to hydrogen-deuterium exchange at the chlorophenyl ring ensures it does not convert back to the unlabeled analyte, which could otherwise confound metabolic profiling or quantification of parent drug in the presence of metabolites [4]. This is particularly important when studying Vatalanib's disposition and potential interactions with other drugs that may affect its metabolic pathways.

Application
Selection Property
Validation Focus
Vatalanib quantification in plasma for PK/TK research
High isotopic purity and stable label
LLOQ and dynamic range verification
Vatalanib exposure monitoring in human plasma research
Matrix effect correction via co-elution
Accuracy and precision in study samples
In vitro/in vivo metabolism and DDI studies
Metabolic stability of deuterium label
Parent drug quantification without H/D exchange interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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